1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride
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Overview
Description
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a difluorophenyl group attached to a methylpropan-2-amine backbone, with a hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and 2-methylpropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride
- 1-(2,4-Difluorophenyl)biguanide hydrochloride
Comparison: 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and specificities, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-10(2,13)6-7-3-4-8(11)5-9(7)12;/h3-5H,6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPTXHFNCBFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868049-70-1 |
Source
|
Record name | 1-(2,4-difluorophenyl)-2-methylpropan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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